molecular formula C16H17NO3 B13425921 (1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline

(1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline

Cat. No.: B13425921
M. Wt: 271.31 g/mol
InChI Key: SKQQNVLMPFLVQZ-JKSUJKDBSA-N
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Description

(1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a phenyl ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as substituted benzaldehydes and amines.

    Cyclization Reaction: The key step involves a cyclization reaction to form the isoquinoline ring system. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Hydroxylation: Subsequent hydroxylation steps introduce the hydroxyl groups at specific positions on the isoquinoline ring. This can be accomplished using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers, esters, or other derivatives using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Dihydro derivatives, fully reduced isoquinolines.

    Substitution: Ethers, esters, sulfonates.

Scientific Research Applications

(1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential as a bioactive compound with antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(4-hydroxyphenyl)-2-methylisoquinoline: Similar structure but with a different position of the hydroxyl group on the phenyl ring.

    (1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-methoxyphenyl)-2-methylisoquinoline: Similar structure but with a methoxy group instead of a hydroxyl group on the phenyl ring.

Uniqueness

(1R,4R)-1,2,3,4-Tetrahydro-4,6-dihydroxy-1-(3-hydroxyphenyl)-2-methylisoquinoline is unique due to its specific arrangement of hydroxyl groups and the presence of a phenyl ring, which contribute to its distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(1R,4R)-1-(3-hydroxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol

InChI

InChI=1S/C16H17NO3/c1-17-9-15(20)14-8-12(19)5-6-13(14)16(17)10-3-2-4-11(18)7-10/h2-8,15-16,18-20H,9H2,1H3/t15-,16+/m0/s1

InChI Key

SKQQNVLMPFLVQZ-JKSUJKDBSA-N

Isomeric SMILES

CN1C[C@@H](C2=C([C@H]1C3=CC(=CC=C3)O)C=CC(=C2)O)O

Canonical SMILES

CN1CC(C2=C(C1C3=CC(=CC=C3)O)C=CC(=C2)O)O

Origin of Product

United States

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